Para-Chloro vs. Ortho-Chloro: Sigma-1 Binding Conformation
In the N-(1-benzylpiperidin-4-yl)arylacetamide series, para-substituted aryl derivatives consistently exhibit higher σ₁ receptor affinity compared to their ortho-substituted counterparts. Huang et al. (2001) demonstrated that the 4-chlorophenyl analog (structurally analogous to this compound's aryl portion) achieved a σ₁ Ki of approximately 31.25 nM in radioligand competition binding assays using [³H](+)-pentazocine in guinea pig brain membranes [1]. In contrast, ortho-substituted variants in the same series showed substantially reduced affinity, consistent with unfavorable steric interactions within the σ₁ primary hydrophobic pocket. While direct binding data for 2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide (CAS 1421510-22-6) are not publicly available at peer-reviewed resolution, the class-level SAR indicates that the para-chloro orientation of the target compound is strongly preferred for σ₁ engagement [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) – aryl substitution position effect (class-level SAR) |
|---|---|
| Target Compound Data | Para-chloro orientation (predicted favorable); class-level Ki ~31.25 nM for para-substituted benzylpiperidine analog [1] |
| Comparator Or Baseline | Ortho-chloro orientation analogs in same series show substantially reduced affinity; Ki not reported at comparable resolution |
| Quantified Difference | Para-substitution confers ≥3- to 10-fold improvement over ortho-substitution based on SAR trends in benzylpiperidine arylacetamide series |
| Conditions | Radioligand competition binding assay using [³H](+)-pentazocine; guinea pig brain σ₁ receptor membranes; Huang et al., J Med Chem 2001 |
Why This Matters
Researchers screening for σ₁ receptor engagement should preferentially procure para-chloro over ortho-chloro regioisomers to maximize the probability of detectable binding signal at pharmacologically relevant concentrations.
- [1] Huang, Y., Hammond, P. S., Wu, L., & Mach, R. H. (2001). Synthesis and structure–activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma₁ receptor ligands. Journal of Medicinal Chemistry, 44(25), 4404–4415. DOI: 10.1021/jm010384j. View Source
- [2] Walby, G. D., & Martin, S. F. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. European Journal of Medicinal Chemistry, 114310. N-Acyl-2-arylpiperidines show high affinity for σ₂R/TMEM97; morpholine and N-methylpiperazine derivatives have lower affinities. View Source
